molecular formula C7H2ClF3N2 B2770556 6-Chloro-2-(trifluoromethyl)nicotinonitrile CAS No. 1245913-20-5

6-Chloro-2-(trifluoromethyl)nicotinonitrile

Cat. No. B2770556
CAS RN: 1245913-20-5
M. Wt: 206.55
InChI Key: YNOOOWSRQHMRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(trifluoromethyl)nicotinonitrile, commonly referred to as 6-Cl-2-TFMNN, is an organic compound that is used in a variety of scientific research applications. The compound is a nitrile, a type of organic compound that is derived from the addition of a nitrile group to a molecule. 6-Cl-2-TFMNN is a colorless, odorless solid that is insoluble in water. It is highly soluble in many organic solvents, such as ethanol and acetone. The compound has a melting point of 140-142°C and a boiling point of 302-304°C.

Scientific Research Applications

Regioselective Amination

  • Highly Regioselective Palladium-Catalyzed C2-Amination: A study explored the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. This process led to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds, showcasing a method for selective functionalization of the nicotinonitrile scaffold, which could be applicable in the synthesis of complex organic molecules (Delvare, Koza, & Morgentin, 2011).

Novel Heterocyclic Compounds

  • Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System: Research demonstrated the reaction of 2-chloronicotinonitrile with thioureas to synthesize new ring systems, offering potential pathways for creating novel heterocyclic compounds with diverse applications (Coppola & Shapiro, 1981).

Synthesis of Anti-infective Agents

  • Development of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: A safe and economical synthesis process was reported for this compound, an intermediate in the synthesis of novel anti-infective agents, highlighting its role in pharmaceutical manufacturing (Mulder et al., 2013).

Antiproliferative Activity

  • Synthesis of Novel Antineoplastic Agents: Utilizing nicotinonitrile derivatives as scaffolds, researchers synthesized new compounds with potential cytotoxic effects against various cancer cell lines, indicating its application in developing anticancer therapies (El‐sayed, Elsayed, & Amr, 2021).

Antibacterial Activity

  • Microwave-assisted Synthesis for MRSA and VRE Inhibition: A study reported on the efficient preparation of nicotinonitrile-linked hybrids showing significant antibacterial activity, especially against MRSA and VRE strains, underscoring its potential in addressing resistant bacterial infections (Mekky & Sanad, 2022).

Luminescent Materials

  • Synthesis and Photophysical Studies: A nicotinonitrile derivative was synthesized and studied for its blue light emitting properties, indicating its application in the development of luminescent materials and optical devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Mechanism of Action

Target of Action

This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(trifluoromethyl)nicotinonitrile are not well-studied. Its impact on bioavailability is also unknown. It’s important to note that these properties can significantly affect the compound’s therapeutic potential .

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOOOWSRQHMRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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